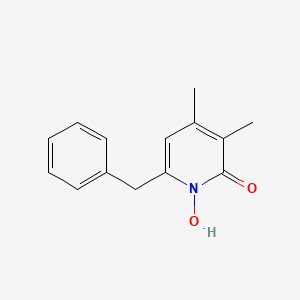
6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one is a synthetic organic compound belonging to the pyridinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of benzyl and hydroxyl groups, along with methyl substitutions, suggests potential unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis could begin with commercially available pyridine derivatives.
Benzylation: Introduction of the benzyl group at the 6-position could be achieved through a Friedel-Crafts alkylation reaction.
Hydroxylation: The hydroxyl group at the 1-position might be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Methylation: Methyl groups at the 3 and 4 positions could be introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Deoxygenated compounds.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one could have several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Medicine: Possible applications in drug development for its biological activity.
Industry: Used in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like 6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The benzyl and hydroxyl groups could play a role in binding interactions, while the methyl groups might affect the compound’s hydrophobicity and overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzyl-1-hydroxy-3-methylpyridin-2(1H)-one: Lacks one methyl group compared to the target compound.
6-Benzyl-1-hydroxy-4-methylpyridin-2(1H)-one: Lacks one methyl group compared to the target compound.
6-Benzyl-1-hydroxy-3,4-dimethylpyridin-2(1H)-one: Similar structure but with different substituents.
Uniqueness
The unique combination of benzyl, hydroxyl, and methyl groups in this compound might confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
164294-55-7 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
6-benzyl-1-hydroxy-3,4-dimethylpyridin-2-one |
InChI |
InChI=1S/C14H15NO2/c1-10-8-13(15(17)14(16)11(10)2)9-12-6-4-3-5-7-12/h3-8,17H,9H2,1-2H3 |
Clé InChI |
ZCMVLPKCNDBENF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C(=C1)CC2=CC=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


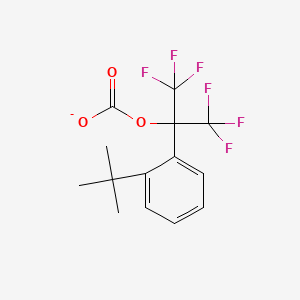
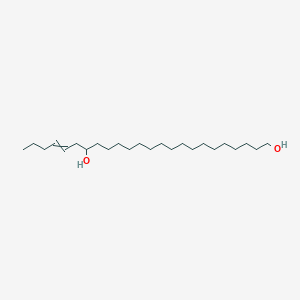
![5-[Chloro(difluoro)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15163396.png)
![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)
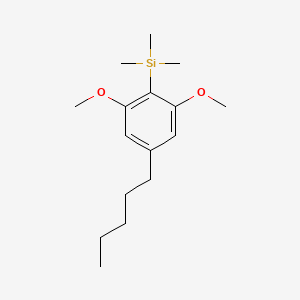
![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)
![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)
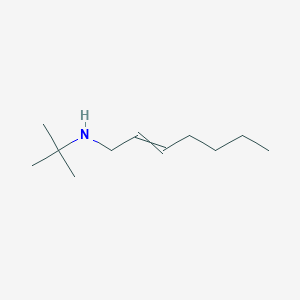
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
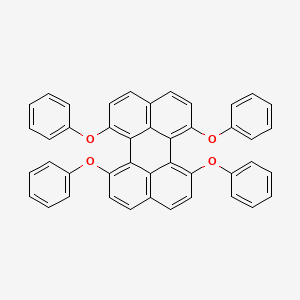
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
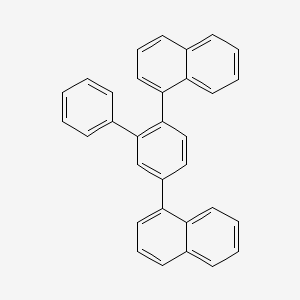
![Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester](/img/structure/B15163462.png)
